2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction (XRD) is pivotal for determining the precise three-dimensional arrangement of atoms in crystalline 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime. While direct structural data for this compound is limited, analogous oxime derivatives provide critical insights into its potential solid-state behavior.
Space Group and Crystal Packing
Studies on related compounds, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime, reveal crystallization in monoclinic or triclinic space groups. For example, a structurally similar anti-Candida agent crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.1894(2) Å, b = 19.5577(4) Å, c = 8.2201(2) Å, and β = 104.919(2)°. Weak intermolecular hydrogen bonds, such as C–H···O and C–H···N interactions, govern molecular packing in these systems.
Bond Lengths and Angles
Key bond parameters include:
- C=N-OH (oxime) : Typically 1.28–1.32 Å for the C=N bond and 1.35–1.40 Å for the N–O bond.
- Imidazole ring : C–N bonds range from 1.32–1.38 Å, with aromatic C–C bonds averaging 1.37–1.40 Å.
- Phenyl group : C–C bonds approximately 1.38–1.41 Å, with dihedral angles between the phenyl ring and imidazole often exceeding 80° due to steric hindrance.
Properties
CAS No. |
851288-59-0 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c15-14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-7,15H,8H2,(H,12,13) |
InChI Key |
WDKJZPYRHWUAOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime serves as a versatile building block in organic synthesis. Its imidazole ring and phenyl group allow it to participate in various reactions, leading to the development of more complex structures. For instance, it can be utilized in the synthesis of derivatives that exhibit enhanced biological properties or serve specific industrial functions.
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets the V600E-BRAF kinase, which plays a crucial role in cancer signaling pathways. The interaction with this kinase affects the MAPK pathway, suggesting that the compound could have implications in cancer therapy. Virtual docking studies have shown promising results regarding its binding affinity and inhibitory potential .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antimicrobial agents. This makes it a candidate for further development as an antimicrobial agent in clinical settings .
Medicinal Applications
Anticancer Properties
The compound has been explored for its anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may be effective against certain types of tumors. Its mechanism of action involves cell cycle arrest and subsequent cell death, making it a potential candidate for further pharmacological development .
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound and its derivatives. These compounds have shown effectiveness against resistant strains of fungi, surpassing traditional antifungal agents like fluconazole in some cases. This property is particularly valuable given the rising incidence of antifungal resistance .
Industrial Applications
Catalyst Development
In industry, this compound is being explored for its role in the development of new materials and catalysts. Its unique chemical structure allows it to participate in catalytic processes that can lead to efficient reactions in synthetic organic chemistry .
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of this compound on glioma cells, researchers reported an IC50 value indicating significant effectiveness compared to standard treatments. Flow cytometry analysis revealed that the compound induced apoptosis through specific biochemical pathways, highlighting its potential as a therapeutic agent against gliomas .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of derivatives of this compound showed that certain modifications enhanced activity against azole-resistant fungal strains. The synthesized compounds demonstrated lower effective concentrations than fluconazole, making them promising candidates for treating resistant infections .
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The oxime group can form hydrogen bonds and participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone Oxime Derivatives
- Structure : Replaces the phenyl group with a 2-naphthyl moiety and positions the imidazole at the 1-yl site.
- Activity : Demonstrates potent anticonvulsant effects in rodent models. For example, O-alkylated derivatives showed ED₅₀ values < 30 mg/kg in maximal electroshock (MES) tests, attributed to enhanced lipophilicity from the naphthyl group .
- Key Difference : The bulkier naphthyl group improves blood-brain barrier penetration compared to the phenyl analog, enhancing central nervous system activity .
b) (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime (Oxiconazole)
- Structure : Features electron-withdrawing chlorine atoms on the phenyl ring and imidazole at the 1-yl position.
- Activity : A clinically used antifungal agent (CAS: 100220-48-2) with broad-spectrum activity against Candida and dermatophytes. The chlorine atoms increase electrophilicity, enhancing binding to fungal cytochrome P450 enzymes .
- Key Difference: Chlorine substitution significantly boosts antifungal potency compared to non-halogenated analogs like the parent phenyl compound .
c) 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone Oxime
- Structure : Replaces phenyl with a thienyl group and substitutes imidazole with benzimidazole.
- Activity : Exhibits antimicrobial properties, with MIC values < 10 µM against Staphylococcus aureus. The benzimidazole core and thienyl group contribute to π-π stacking interactions with bacterial targets .
Physicochemical and Electronic Properties
a) Molecular Orbital Interactions
- The HOMO (highest occupied molecular orbital) of 2-(1H-imidazol-2-yl)-4-phenol (a related ligand) localizes on the hydroxyl and imidazole groups, while the LUMO (lowest unoccupied molecular orbital) resides on the aromatic system. This electronic profile facilitates charge transfer with nitrogen-containing compounds, suggesting utility in catalytic or adsorption applications .
- In contrast, 1-phenyl-ethanone O-propyl-oxime derivatives exhibit HOMO-LUMO gaps influenced by substituents like bromine, which lower the gap and enhance reactivity .
b) Solubility and Stability
- The oxime group in 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime increases water solubility compared to non-oxime analogs. However, halogenated derivatives (e.g., Oxiconazole) show reduced aqueous solubility due to hydrophobic Cl substituents .
- Stability studies on sertaconazole (a dichlorophenyl-imidazole oxime derivative) reveal resistance to metabolic degradation, attributed to steric protection of the oxime group by the dichlorophenyl ring .
Biological Activity
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime, a compound featuring an imidazole ring and an oxime functional group, has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including anticancer, antifungal, and antibacterial properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features an imidazole moiety that contributes to its biological activity, particularly through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of oxime derivatives, including this compound, as anticancer agents. The introduction of the oxime group has been shown to enhance the biological activity of several compounds.
Key Findings:
- Kinase Inhibition: Oximes are recognized as inhibitors of multiple kinases involved in cancer progression. For instance, they have been demonstrated to inhibit the activity of PI3K and other kinases crucial for cancer cell survival and proliferation .
- Cell Line Studies: In vitro studies indicate that certain oxime derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative showed an IC50 value of 0.001 µM against FLT3-positive leukemia cells .
Antifungal Activity
The antifungal properties of this compound have been explored through various experimental setups.
Research Insights:
- Comparative Efficacy: Studies have shown that certain derivatives of this compound possess antifungal activity superior to fluconazole, a commonly used antifungal agent. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 1.7 µg/mL against Candida albicans, significantly lower than fluconazole .
- Mechanism of Action: The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Antibacterial Activity
The antibacterial effects of this compound have also been documented.
Findings:
- Broad-Spectrum Activity: This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, it showed promising results against resistant strains .
- Case Study: A study reported that certain derivatives had MIC values ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis strains, indicating potent antibacterial properties .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
